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molecular formula C13H22O3 B8583485 Methyl 7-(2-oxocyclopentyl)heptanoate CAS No. 37617-17-7

Methyl 7-(2-oxocyclopentyl)heptanoate

Cat. No. B8583485
M. Wt: 226.31 g/mol
InChI Key: ZCTIMDWMWWFQPH-UHFFFAOYSA-N
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Patent
US04695647

Procedure details

A 2.14 g. portion of 7-(2-oxocyclopentyl)-heptanoic acid was dissolved in 20 ml. of anhydrous ether and cooled to 0° C. in an ice bath. The stirred solution was then treated with ethereal diazomethane in about 1 ml. portions to control gas evolution until the yellow color persisted and bubbling was slow. The excess reagent was then blown off with a stream of nitrogen and the solvent evaporated at the rotovap. The residual oily ester was dried in vacuo over phosphorous pentoxide.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[O:1]=[C:2]1[CH2:6][CH2:5][CH2:4][CH:3]1[CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][C:13]([OH:15])=[O:14].[N+](=[CH2:18])=[N-]>CCOCC>[CH3:18][O:14][C:13](=[O:15])[CH2:12][CH2:11][CH2:10][CH2:9][CH2:8][CH2:7][CH:3]1[CH2:4][CH2:5][CH2:6][C:2]1=[O:1]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O=C1C(CCC1)CCCCCCC(=O)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[N+](=[N-])=C
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
bubbling
CUSTOM
Type
CUSTOM
Details
the solvent evaporated at the rotovap
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The residual oily ester was dried in vacuo over phosphorous pentoxide

Outcomes

Product
Name
Type
Smiles
COC(CCCCCCC1C(CCC1)=O)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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